molecular formula C34H33N5O3 B11026387 2-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

2-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11026387
M. Wt: 559.7 g/mol
InChI Key: WHYOLHMHHAKDIO-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a long name, so let’s break it down:

      Chemical Formula: C21H26N6O4\text{C}_{21}\text{H}_{26}\text{N}_6\text{O}_4C21​H26​N6​O4​

      Structure: It contains a piperazine ring, a tetrahydropyrimidine ring, and various substituents.

      Function: It belongs to the class of antihistamines and has therapeutic applications.

      Common Name: Unfortunately, there isn’t a widely recognized common name for this compound.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including piperazine functionalization, cyclization, and subsequent modifications.

      Reaction Conditions: Specific conditions depend on the synthetic route, but they typically involve organic solvents, catalysts, and controlled temperatures.

      Industrial Production: Industrial-scale production likely involves optimized processes to maximize yield and minimize impurities.

  • Chemical Reactions Analysis

      Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides).

      Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential modifications.

      Biology: Investigated for interactions with biological receptors (e.g., histamine receptors).

      Medicine: Used as an antihistamine (similar to cetirizine) to treat allergies.

      Industry: May serve as a starting material for other drug development.

  • Mechanism of Action

      Targets: Likely interacts with histamine receptors (H₁ receptors) to block allergic responses.

      Pathways: Inhibits histamine-mediated signaling pathways.

  • Comparison with Similar Compounds

      Similar Compounds: Other antihistamines like cetirizine, loratadine, and fexofenadine.

      Uniqueness: Its specific structure and combination of functional groups set it apart.

    Remember, this compound’s full name is quite a mouthful, but its significance lies in its potential therapeutic applications and its role in allergy management

    Properties

    Molecular Formula

    C34H33N5O3

    Molecular Weight

    559.7 g/mol

    IUPAC Name

    2-(4-benzhydrylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrimidine-4-carboxamide

    InChI

    InChI=1S/C34H33N5O3/c40-31-24-30(33(41)35-27-16-18-29(19-17-27)42-28-14-8-3-9-15-28)36-34(37-31)39-22-20-38(21-23-39)32(25-10-4-1-5-11-25)26-12-6-2-7-13-26/h1-19,30,32H,20-24H2,(H,35,41)(H,36,37,40)

    InChI Key

    WHYOLHMHHAKDIO-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=NC(CC(=O)N2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6

    Origin of Product

    United States

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